molecular formula C8H16N2O B13322944 N-(tert-Butyl)azetidine-3-carboxamide

N-(tert-Butyl)azetidine-3-carboxamide

Cat. No.: B13322944
M. Wt: 156.23 g/mol
InChI Key: OZVNYNJXXJNVSP-UHFFFAOYSA-N
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Description

N-(tert-Butyl)azetidine-3-carboxamide is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butyl)azetidine-3-carboxamide can be achieved through several methods. One common approach involves the cyclization of N-alkenylamides using tert-butyl hypoiodite as a reagent . Another method includes the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to facilitate the cyclization reactions.

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butyl)azetidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, such as amines or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(tert-Butyl)azetidine-3-carboxylic acid, while reduction may produce this compound derivatives with different substituents.

Mechanism of Action

The mechanism of action of N-(tert-Butyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(tert-Butyl)azetidine-3-carboxamide is unique due to its specific tert-butyl and azetidine moieties, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new materials.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

N-tert-butylazetidine-3-carboxamide

InChI

InChI=1S/C8H16N2O/c1-8(2,3)10-7(11)6-4-9-5-6/h6,9H,4-5H2,1-3H3,(H,10,11)

InChI Key

OZVNYNJXXJNVSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1CNC1

Origin of Product

United States

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